molecular formula C17H18FN5O3S B2741389 N-[(4-fluorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-52-0

N-[(4-fluorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B2741389
CAS No.: 897453-52-0
M. Wt: 391.42
InChI Key: FPSGXIZDWNWBFO-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a purinone (xanthine-like) core substituted with three methyl groups at positions 1, 3, and 9, and a dioxo moiety at positions 2 and 4. The compound’s structure includes a sulfanyl (-S-) bridge connecting the purinone core to an acetamide group, which is further substituted with a 4-fluorobenzyl moiety.

Key structural features:

  • Purinone core: A bicyclic system with methyl and dioxo substituents, which may influence binding to enzymatic or receptor targets.
  • Sulfanyl-acetamide linkage: The thioether (-S-) bridge could enhance metabolic stability compared to ether or amine linkages.
  • 4-Fluorobenzyl group: Fluorination at the para position of the benzyl substituent may optimize lipophilicity and bioavailability.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3S/c1-21-14-13(15(25)23(3)17(26)22(14)2)20-16(21)27-9-12(24)19-8-10-4-6-11(18)7-5-10/h4-7H,8-9H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSGXIZDWNWBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the fluorophenyl group with the trimethyl-dioxopurinyl moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-[(4-fluorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide may have several medicinal applications:

  • Anticancer Activity : The compound's structural similarities to other purine derivatives suggest potential anticancer properties. Research into related compounds has shown that purine analogs can inhibit cancer cell proliferation and induce apoptosis through various mechanisms .
  • Antimicrobial Properties : Compounds with similar structures have been studied for their antimicrobial effects against various pathogens. The potential for this compound to interact with biological macromolecules could lead to the development of new antimicrobial agents.
  • Enzyme Inhibition : Given its ability to interact with specific molecular targets like enzymes and receptors, this compound may serve as a lead in designing inhibitors for therapeutic targets in diseases such as cancer or infectious diseases .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound can be utilized as a building block for synthesizing more complex molecules. Its synthesis typically involves multi-step organic reactions:

  • Formation of the Purine Derivative : This can be achieved through alkylation reactions under basic conditions.
  • Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction is often used to incorporate the fluorinated aromatic component.
  • Synthesis of the Sulfanylacetamide Moiety : This involves reacting a thiol with an acyl chloride or anhydride under basic conditions .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Activity Reference
N-[(4-Fluorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide (Target) C₁₇H₁₇FN₅O₃S* 397.41* 4-Fluorobenzyl, purinone core with 1,3,9-trimethyl and 2,6-dioxo groups Hypothesized kinase inhibition or antimicrobial activity
N-(2,4-Difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide C₁₆H₁₅F₂N₅O₃S 395.38 2,4-Difluorophenyl, same purinone core Not reported
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₅N₂O₂S 301.36 2-Aminophenyl sulfanyl, 4-methoxyphenyl acetamide Antimicrobial
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide C₃₀H₃₅N₃O₃ 497.62 Peptide-like backbone, 2,6-dimethylphenoxy Protease inhibition (inferred)

*Calculated based on structural similarity to .

Structural Analogues with Modified Aromatic Substituents

The target compound’s 4-fluorobenzyl group distinguishes it from the 2,4-difluorophenyl analogue in . Conversely, the target’s benzyl group could enhance membrane permeability due to its extended alkyl chain .

Fluorination patterns also influence electronic properties:

  • 4-Fluoro substitution : Balances lipophilicity and solubility, a common strategy in CNS-targeted drugs.
  • 2,4-Difluoro substitution : May improve metabolic stability but reduce aqueous solubility due to increased hydrophobicity .

Comparison with Antimicrobial Sulfanyl Acetamides

highlights 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, which shares the sulfanyl-acetamide motif with the target compound. However, its aminophenyl and methoxyphenyl groups suggest a different mechanism, possibly involving intercalation into microbial membranes or inhibition of folate synthesis. The target’s purinone core, absent in ’s compound, may confer additional selectivity toward eukaryotic enzymes (e.g., human kinases) over prokaryotic targets .

Peptide-like Acetamide Derivatives

Compounds in (e.g., peptide-backbone acetamides) demonstrate structural diversity in acetamide applications. For example, N-[(2S,3S,5S)-5-Amino-...]acetamide features a chiral, hydroxy-rich scaffold optimized for protease inhibition. In contrast, the target compound’s rigid purinone core may favor interactions with flat, aromatic binding pockets, underscoring the importance of scaffold selection in drug design .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound of interest due to its potential pharmacological applications. This compound is characterized by a complex structure that suggests interactions with biological systems, particularly through purinergic signaling pathways. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H19FN5O3SC_{17}H_{19}FN_{5}O_{3}S with a molecular weight of 392.4 g/mol. Its structure includes a fluorinated phenyl group and a purine derivative linked via a sulfanyl acetamide moiety.

PropertyValue
Molecular FormulaC17H19FN5O3S
Molecular Weight392.4 g/mol
CAS Number897453-52-0

The biological activity of this compound is primarily linked to its interaction with purinergic receptors. Purinergic signaling plays a crucial role in various physiological processes including immunity and inflammation. The compound may act as an agonist or antagonist at specific purinergic receptors (P1 and P2 types), influencing cellular responses such as calcium signaling and neurotransmitter release .

Purinergic Receptors Involved

  • P1 Receptors : These are adenosine receptors that modulate various physiological functions.
  • P2 Receptors : These receptors respond to extracellular ATP and other nucleotides, activating pathways that lead to cellular responses.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant effects on cell viability and proliferation in various cancer cell lines. For instance:

  • Cell Line Testing : Studies have shown that modifications in the purine structure can enhance cytotoxicity against specific cancer types by inducing apoptosis through the activation of caspase pathways .

In Vivo Studies

Animal model studies are essential to evaluate the pharmacokinetics and therapeutic potential of this compound. Preliminary results suggest:

  • Anti-inflammatory Effects : The compound may reduce inflammation markers in models of induced arthritis or colitis by modulating immune cell activity through purinergic signaling pathways .

Case Study 1: Anti-Cancer Activity

A study conducted on the effects of similar purine derivatives demonstrated that these compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective properties of purine derivatives has shown promising results in models of neurodegenerative diseases. The compounds were found to enhance neuronal survival and reduce oxidative stress markers .

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